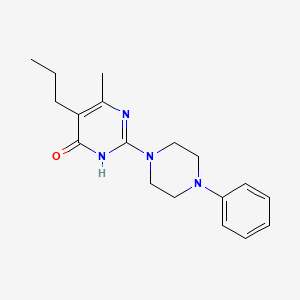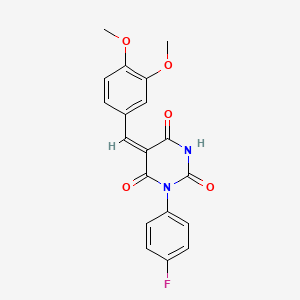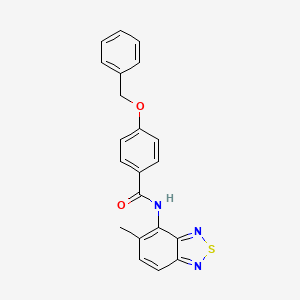
6-methyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is of interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one typically involves the reaction of piperazine with a pyrimidine derivative. One common method involves the reaction of ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate with potassium carbonate in chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-methyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-methyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one involves its interaction with molecular targets such as ATF4 and NF-kB proteins. The compound exerts its effects by inhibiting endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . This leads to reduced production of nitric oxide and tumor necrosis factor-α, contributing to its neuroprotective and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate: A precursor in the synthesis of the target compound.
Triazole-pyrimidine hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Uniqueness
6-methyl-2-(4-phenylpiperazin-1-yl)-5-propylpyrimidin-4(3H)-one is unique due to its specific structural features and the combination of pharmacological properties it exhibits. Its ability to interact with multiple molecular targets and pathways makes it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
4-methyl-2-(4-phenylpiperazin-1-yl)-5-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-3-7-16-14(2)19-18(20-17(16)23)22-12-10-21(11-13-22)15-8-5-4-6-9-15/h4-6,8-9H,3,7,10-13H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDRKBWOGCWSMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(2-methoxyphenyl)-N-(tetrahydro-2H-pyran-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6064501.png)
![5-[(Z)-(7-ethylindol-3-ylidene)methyl]-1-(furan-2-ylmethyl)-6-hydroxypyrimidine-2,4-dione](/img/structure/B6064507.png)

![N'-[(E)-(2-Hydroxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B6064522.png)
![7-[(4-fluorophenyl)methyl]-2-(2-pyridin-3-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6064536.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-nitrobenzamide](/img/structure/B6064553.png)



![ethyl 4-(2-methoxyethyl)-1-{4-[methyl(phenyl)amino]benzyl}-4-piperidinecarboxylate](/img/structure/B6064579.png)


![2-(4-hydroxy-2-{[1-(4-methoxyphenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B6064602.png)

